

Application Notes and Protocols: WST-8 Assay for Suspension Cells

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Compound of Interest

Compound Name: WST-8

Cat. No.: B1684174

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This document provides a detailed protocol and application notes for performing the Water-Soluble Tetrazolium salt (**WST-8**) assay with suspension cells. The **WST-8** assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

Principle of the WST-8 Assay

The **WST-8** assay is based on the reduction of a highly water-soluble tetrazolium salt, **WST-8** (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt), by cellular dehydrogenases in viable cells to produce a yellow-orange formazan dye.^{[1][2][3][4][5]} The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at approximately 450 nm.^{[3][4][6][7][8]} This assay is characterized by its convenience, as the formazan product is water-soluble, eliminating the need for a solubilization step required in assays like the MTT assay.^{[3][4][9]}

Mechanism of WST-8 Reduction

The reduction of **WST-8** is mediated by NADH and NADPH produced by dehydrogenase activity within the mitochondria of metabolically active cells.^{[1][7][9]} An electron mediator in the

WST-8 solution facilitates the transfer of electrons from the intracellular space to the extracellular **WST-8**, leading to the formation of the colored formazan.[1][9]

Fig. 1: Mechanism of **WST-8** reduction by viable cells.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other plate formats.

Materials Required

- **WST-8** Assay Kit (containing **WST-8** reagent and sometimes an electron mediator)
- Suspension cell culture
- Complete cell culture medium
- 96-well flat-bottom microplate
- Multi-channel pipette
- CO2 incubator (37°C, 5% CO2)
- Microplate reader capable of measuring absorbance at 450 nm (reference wavelength of 600-650 nm is recommended)
- (Optional) Centrifuge with a plate rotor

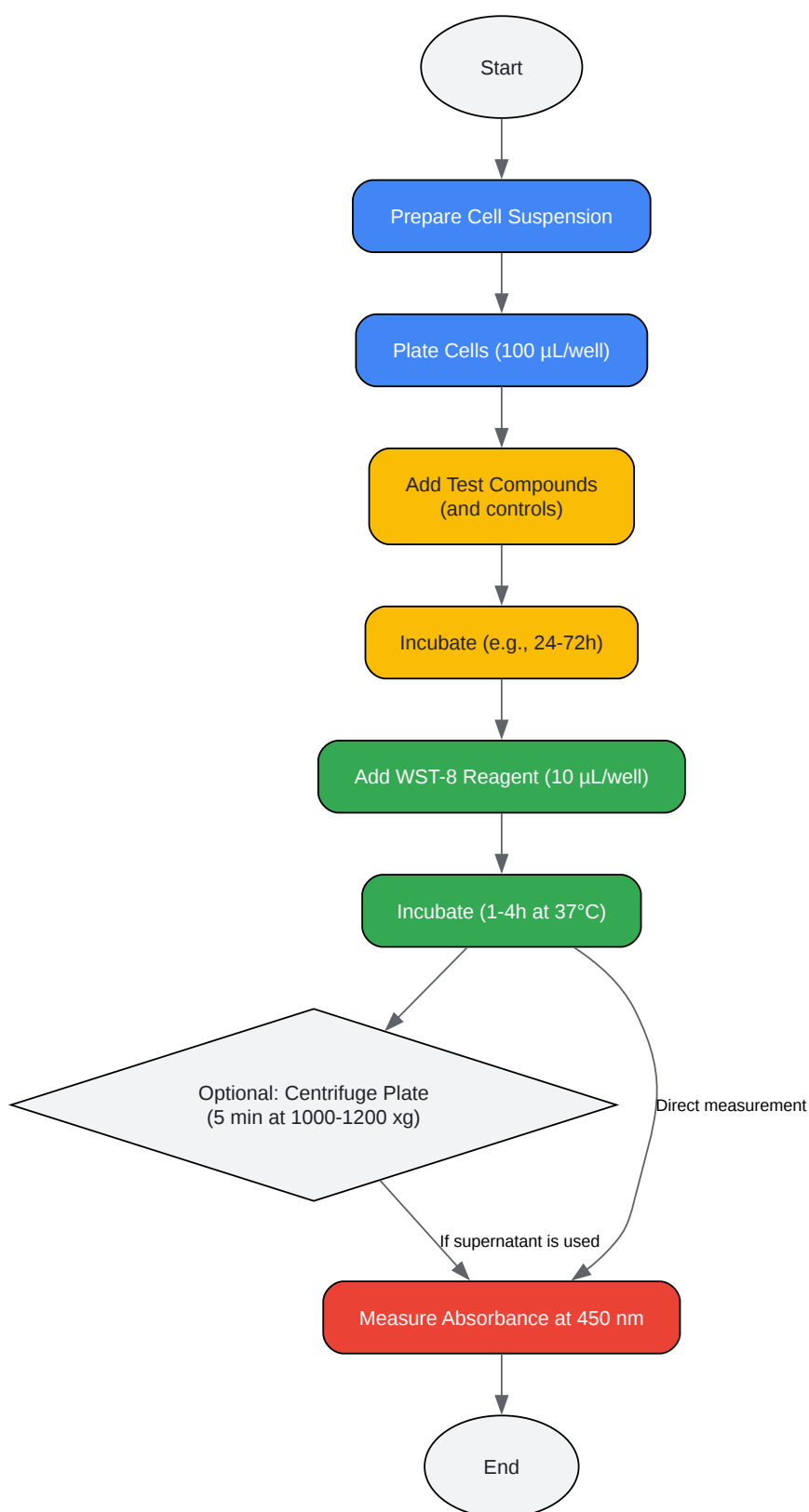
Pre-Assay Optimization

For each new cell line, it is crucial to determine the optimal cell seeding density and incubation time with the **WST-8** reagent. This ensures that the absorbance readings fall within the linear range of the assay.

- **Cell Seeding Density:** Prepare a serial dilution of your suspension cells (e.g., from 1×10^3 to 1×10^6 cells/mL).[7] Seed 100 μ L of each cell dilution into triplicate wells of a 96-well plate.
[7]

- Incubation Time: Add 10 μ L of **WST-8** reagent to each well and incubate for various time points (e.g., 1, 2, 3, and 4 hours).[\[7\]](#)
- Measurement: Read the absorbance at 450 nm at each time point.
- Analysis: Plot absorbance against cell number for each incubation time. The optimal conditions will show a linear relationship between cell number and absorbance.

Assay Procedure



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Fig. 2: Experimental workflow for **WST-8** assay with suspension cells.

Step 1: Cell Plating

- Harvest suspension cells and determine the cell viability and count using a suitable method (e.g., trypan blue exclusion).
- Resuspend the cells in fresh, pre-warmed culture medium to the optimal seeding density determined during optimization.
- Dispense 100 μ L of the cell suspension into each well of a 96-well plate.[\[9\]](#)
- Include control wells:
 - Cell Control: Wells with cells and medium only (no test compound).
 - Blank Control: Wells with medium only (no cells) to measure background absorbance.

Step 2: Compound Treatment

- Add the desired concentrations of your test compounds to the appropriate wells.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[\[5\]](#)

Step 3: **WST-8** Reagent Addition and Incubation

- After the treatment period, add 10 μ L of the **WST-8** reagent to each well, including the control wells.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Gently mix the plate on an orbital shaker for 1 minute to ensure uniform distribution of the reagent.[\[9\]](#)
- Incubate the plate for 1 to 4 hours at 37°C in the CO₂ incubator.[\[3\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#) The optimal incubation time will depend on the cell type and density.[\[3\]](#) For suspension cells, a longer incubation of up to 4 hours may be necessary.[\[9\]](#)

Step 4: Absorbance Measurement

- Before reading, gently mix the plate on an orbital shaker for 1 minute to ensure a homogeneous color distribution.[9]
- Measure the absorbance at a wavelength of 450 nm using a microplate reader.[7][8][9]
- It is recommended to use a reference wavelength between 600 nm and 650 nm to subtract background absorbance from turbidity.[7][11]

Optional Step for Suspension Cells:

To reduce potential background signal from the cells themselves, you can centrifuge the plate before reading the absorbance.

- After the **WST-8** incubation, centrifuge the 96-well plate at 1,000-1,200 x g for 5 minutes.[3][12]
- Carefully measure the absorbance of the supernatant. This step is particularly useful if the cells have a strong color that might interfere with the reading.

Data Presentation and Analysis

The viability of the cells can be calculated as a percentage relative to the untreated control cells after subtracting the background absorbance.

Calculation:

$$\text{Cell Viability (\%)} = [(\text{Abs_sample} - \text{Abs_blank}) / (\text{Abs_control} - \text{Abs_blank})] * 100$$

- Abs_sample: Absorbance of the wells with cells and test compound.
- Abs_control: Absorbance of the wells with cells and no test compound.
- Abs_blank: Absorbance of the wells with medium only.

Example Data: Cell Titration

The following table demonstrates the expected linear relationship between the number of Jurkat cells (a suspension cell line) and the absorbance measured after a 2-hour incubation

with **WST-8** reagent.

Number of Jurkat Cells per Well	Average Absorbance (450 nm)	Standard Deviation
0	0.152	0.008
5,000	0.488	0.021
10,000	0.821	0.035
20,000	1.456	0.062
40,000	2.689	0.115
80,000	3.510	0.150

Data is representative and should be optimized for specific experimental conditions.

Example Data: Cytotoxicity Assay

This table shows the effect of a cytotoxic compound on the viability of a suspension cell line after a 48-hour treatment.

Compound Concentration (μM)	Average Absorbance (450 nm)	Calculated Cell Viability (%)
0 (Control)	1.850	100.0%
0.1	1.758	94.5%
1	1.480	79.5%
10	0.925	49.5%
100	0.370	19.5%
Blank	0.150	N/A

Data is representative. IC50 can be calculated by plotting cell viability against the log of compound concentration.

Troubleshooting and Considerations

- **High Background:** This can be caused by repeated freezing and thawing of the **WST-8** reagent, contamination of the culture medium, or the pH of the medium.[11][13] Ensure sterile technique and proper storage of reagents. Using a reference wavelength can also help correct for high background.
- **Low Signal:** This may be due to insufficient cell numbers or a short incubation time. Optimize the cell seeding density and extend the incubation period with the **WST-8** reagent.
- **Edge Effects:** Evaporation from the outer wells of the plate can lead to variability. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium or water.[11]
- **Compound Interference:** Some compounds may directly react with the **WST-8** reagent or affect cellular metabolism, leading to inaccurate results.[11][14] It is advisable to test for any chemical interference by incubating the compound with the **WST-8** reagent in cell-free medium.[13]
- **Phenol Red:** While most **WST-8** kits are compatible with phenol red-containing medium, it's important to use the same medium for the blank control to subtract its absorbance accurately.[3][11]

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